![molecular formula C21H23N3O6S2 B2803567 (Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-27-9](/img/structure/B2803567.png)

(Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

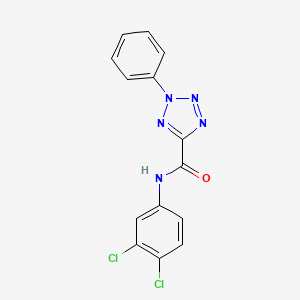

(Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H23N3O6S2 and its molecular weight is 477.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Syntheses of Highly Functionalized Fused-Ring Heterocycles

Silva, Henry, and Pittman (2012) discuss the use of 2-methyl-1,3-benzothiazole in creating (Z)-2-(heterocyclic)-1-phenylvinyl benzoates. These compounds, through base hydrolysis, form tautomeric pairs used in synthesizing fused-ring heterocycles. The keto–enol tautomers' reactivity is influenced by the heteroatom and ring substituents, leading to various derivatives like thiazolo- and oxazolopyridinecarboxylate (Silva, Henry, & Pittman, 2012).

Antimicrobial Activities of Benzothiazole-imino-benzoic Acid Ligands

Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, demonstrating good antimicrobial activity against various bacterial strains causing infections in humans. The ligands and complexes were characterized through various spectroscopic techniques (Mishra et al., 2019).

Green Synthesis in Ionic Liquid Media

Shahvelayati, Hajiaghababaei, and Panahi Sarmad (2017) described an efficient synthesis of a thiazol-2(3H)-imine derivative via a three-component tandem reaction in ionic liquid media. This green solvent approach simplifies the work-up procedure and avoids further purification (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

Mohamed (2021) presented the synthesis of various ethyl iminothiazolopyridine-4-carboxylate derivatives, which were confirmed using elemental analysis and spectroscopic data. These compounds illustrate the versatility in the synthesis of thiazole-based derivatives (Mohamed, 2021).

Cycloaddition and Cyclocondensation Reactions

Sokolov et al. (2012) studied the behavior of methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate in various cycloaddition and cyclocondensation reactions, leading to the formation of diverse thiazole derivatives. This showcases the chemical versatility and potential applications in synthetic chemistry (Sokolov, Aksinenko, Epishina, & Goreva, 2012).

Design and Synthesis as Aldose Reductase Inhibitors

Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives and evaluated them as aldehyde reductase inhibitors, highlighting their potential as novel drugs for diabetic complications. The study underscores the importance of thiazole derivatives in medicinal chemistry (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Mechanistic Study of Reactions with Activated Acetylenes

Yamamoto et al. (1989) conducted a mechanistic study on the reactions of iminothiadiazolines with activated acetylenes. The study provided insights into the selectivity of addition reactions and the balance of electron-withdrawing ability in heterocycles (Yamamoto, Tsuchiya, Ochiumi, Arai, Inamoto, & Akiba, 1989).

Oxidative Routes to Benzothiazole Natural Product Cores

Blunt et al. (2015) demonstrated a biomimetic oxidative route to the benzothiazole core of natural products like violatinctamine and erythrazole A, indicating the relevance of such derivatives in replicating or synthesizing natural compounds (Blunt, Nawrat, LeBozec, Liutkus, Liu, Lewis, & Moody, 2015).

Propriétés

IUPAC Name |

methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6S2/c1-23(2)32(27,28)16-8-5-14(6-9-16)19(25)22-21-24(11-12-29-3)17-10-7-15(20(26)30-4)13-18(17)31-21/h5-10,13H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQGJAYXQWDNQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2803484.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2803486.png)

![N-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B2803488.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2803495.png)

![2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2803496.png)

![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2803498.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2803500.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2803501.png)

![6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2803503.png)

![4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B2803507.png)